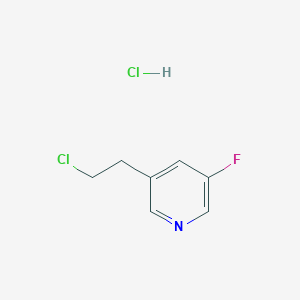
3-(2-Chloroethyl)-5-fluoropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” is a type of organophosphate compound, which are often used in various applications such as flame retardants, plasticizers, and pesticides . They are characterized by their phosphorus-containing structure and can have various substituents, such as chloroethyl and fluoropyridine groups in this case .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” are not available, similar compounds are often synthesized through substitution reactions . For example, 2-chloroethylamine hydrochloride can be prepared by taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent .Molecular Structure Analysis
The molecular structure of “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted at the 3-position with a 2-chloroethyl group and at the 5-position with a fluorine atom .Chemical Reactions Analysis
Pyridinium salts, which “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” may be considered as, are known for their synthetic routes, reactivity, and importance in various applications .Scientific Research Applications
Clinical Studies of Oral Prodrugs of 5-FU
Oral prodrugs of 5-fluorouracil, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), have been developed to improve the therapeutic efficacy and reduce the toxicity of 5-FU. These prodrugs are designed to enhance the antitumor activity of 5-FU against various solid tumors, including those in the gastrointestinal tract and breast, by modulating its metabolic pathways. The research highlights the pharmacological principles behind these prodrugs and discusses their clinical pharmacology, focusing on antitumor activity and toxicity (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF), contains tegafur and enzyme inhibitors, including 5-chloro-2,4-dihydroxypyridine. It has shown promise in treating gastric cancer, demonstrating high blood concentrations of 5-FU over extended periods. Clinical trials and postmarketing surveys have assessed its tolerability, safety, and efficacy, suggesting S-1 as a potential standard anticancer drug for gastric cancer (Maehara, 2003).
Fluorine in Protein Design
The incorporation of fluorinated analogs of hydrophobic amino acids into proteins is explored to create proteins with novel chemical and biological properties. Fluorination is a strategy to enhance protein stability against chemical and thermal denaturation while retaining structure and activity. This approach opens new avenues for protein design, leveraging the unique physicochemical properties of fluorine (Buer & Marsh, 2012).
Fluoroalkylation Reactions in Aqueous Media
The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild, environment-friendly conditions is of broad interest. This review discusses the progress of aqueous fluoroalkylation, including trifluoromethylation and other conversions, underlining the importance of catalytic systems and newly developed reagents for green chemistry (Hai‐Xia Song et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is an alkylating agent, similar to mechlorethamine . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA base guanine at the N7 nitrogen . This interaction disrupts the DNA structure, preventing cell duplication and leading to cell death .
Mode of Action
The compound interacts with its target, DNA, by forming covalent bonds . This process, known as alkylation, results in the formation of cross-links between two DNA strands . Cross-linking distorts the DNA structure, preventing the DNA strands from separating for replication or transcription . This disruption in DNA replication and RNA transcription inhibits cell growth and division .
Biochemical Pathways
Alkylating agents like this compound generally interfere with the dna replication and rna transcription processes . This interference can disrupt various cellular pathways, leading to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds like mechlorethamine have a short biological half-life of less than a minute . They are rapidly distributed and excreted, with about 50% of the compound eliminated through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is the inhibition of cell growth and division . By disrupting DNA replication and RNA transcription, the compound prevents cells from duplicating . This leads to cell cycle arrest and triggers apoptosis, resulting in cell death . These effects are particularly beneficial in the treatment of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis and degradation of similar compounds . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and alter its activity
properties
IUPAC Name |
3-(2-chloroethyl)-5-fluoropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-2-1-6-3-7(9)5-10-4-6;/h3-5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDBTWCAVBUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-5-fluoropyridine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)
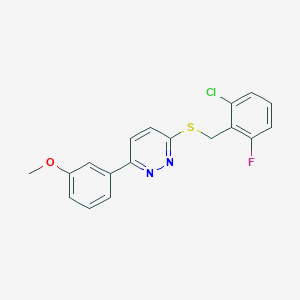

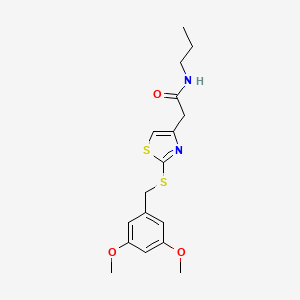
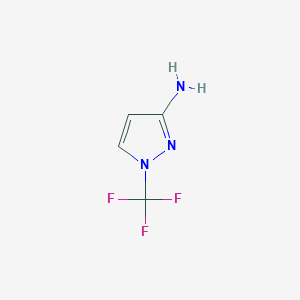
![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)
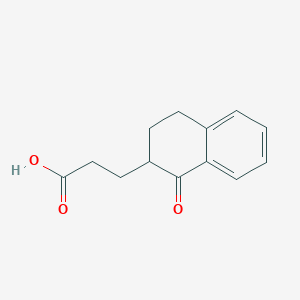

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)

